3-ethoxy-N-(2-fluorophenyl)benzamide
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Overview
Description
3-ethoxy-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . It is a benzamide derivative, characterized by the presence of an ethoxy group at the third position and a fluorophenyl group at the second position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-fluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 2-fluoroaniline.
Amidation Reaction: The 3-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products include 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Products include 3-ethoxy-N-(2-fluorophenyl)benzylamine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(2-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain perception.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-N-(2-chlorophenyl)benzamide
- 3-ethoxy-N-(2-bromophenyl)benzamide
- 3-ethoxy-N-(2-methylphenyl)benzamide
Uniqueness
3-ethoxy-N-(2-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
3-ethoxy-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJTCGKKLETJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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